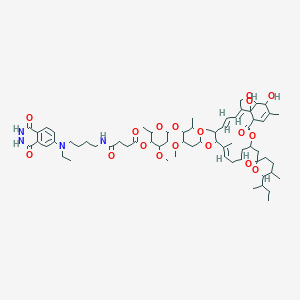
Ivermectin luminol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ivermectin luminol, also known as this compound, is a useful research compound. Its molecular formula is C66H96N4O18 and its molecular weight is 1233.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Lactones - Macrolides - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Antiviral Properties
Recent studies have highlighted the antiviral potential of ivermectin, which extends to its application in combination with luminol. Research indicates that ivermectin can inhibit various viruses by interfering with their ability to enter host cells. For instance:
- Zika Virus : Ivermectin has been shown to inhibit Zika virus replication in vitro, demonstrating an effective concentration (EC50) of 1–2 µM without cytotoxic effects . The mechanism involves disrupting the interaction between importin proteins that facilitate viral entry into the nucleus.
- Dengue Virus : Similar antiviral effects were observed against Dengue virus, where ivermectin exhibited an EC50 of 0.5 µM . The compound's ability to inhibit nuclear targeting mechanisms makes it a candidate for further exploration in viral infections.
- Newcastle Virus : In studies involving Newcastle virus, ivermectin demonstrated moderate antiviral activity at non-cytotoxic concentrations . This suggests its potential as a therapeutic agent against RNA viruses.
Cancer Research
Ivermectin luminol is also being investigated for its applications in cancer research. Studies have shown that ivermectin can induce apoptosis in cancer cell lines, such as SH-SY5Y neuroblastoma cells:
- Mechanisms of Action : Ivermectin treatment led to increased reactive oxygen species (ROS) production and oxidative stress, contributing to apoptotic cell death . The upregulation of pro-apoptotic proteins like Bax and downregulation of anti-apoptotic proteins like Bcl-2 were observed, indicating a shift towards apoptosis.
- Potential for Combination Therapies : The chemiluminescent properties of luminol may enhance the detection of apoptotic markers in treated cancer cells, providing a dual-functionality that could be valuable in therapeutic monitoring.
Diagnostic Applications
The combination of ivermectin with luminol opens new avenues for diagnostic applications:
- Detection of Pathogens : The luminescent properties can be utilized to develop assays for detecting pathogens or monitoring treatment efficacy in parasitic infections. The ability to visualize interactions at the cellular level could lead to more sensitive diagnostic tools.
- Forensic Applications : Given luminol's established role in forensic science, combining it with ivermectin could enhance methods for detecting biological markers related to parasitic infections or even cancerous tissues.
Case Studies and Findings
特性
CAS番号 |
122047-12-5 |
|---|---|
分子式 |
C66H96N4O18 |
分子量 |
1233.5 g/mol |
IUPAC名 |
[6-[6-[(10E,14E,16E)-6'-butan-2-yl-21,24-dihydroxy-5',11,13,22-tetramethyl-2-oxospiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-12-yl]oxy-4-methoxy-2-methyloxan-3-yl]oxy-4-methoxy-2-methyloxan-3-yl] 4-[4-[(1,4-dioxo-2,3-dihydrophthalazin-6-yl)-ethylamino]butylamino]-4-oxobutanoate |
InChI |
InChI=1S/C66H96N4O18/c1-12-36(3)58-39(6)25-26-65(88-58)34-46-31-45(87-65)21-19-38(5)57(37(4)17-16-18-43-35-80-61-56(73)40(7)29-49(64(76)83-46)66(43,61)77)85-54-33-51(79-11)60(42(9)82-54)86-55-32-50(78-10)59(41(8)81-55)84-53(72)24-23-52(71)67-27-14-15-28-70(13-2)44-20-22-47-48(30-44)63(75)69-68-62(47)74/h16-20,22,29-30,36-37,39,41-42,45-46,49-51,54-61,73,77H,12-15,21,23-28,31-35H2,1-11H3,(H,67,71)(H,68,74)(H,69,75)/b17-16+,38-19+,43-18+ |
InChIキー |
WQLHCVQBESMZGD-ZJZUZUJASA-N |
SMILES |
CCC(C)C1C(CCC2(O1)CC3CC(O2)CC=C(C(C(C=CC=C4COC5C4(C(C=C(C5O)C)C(=O)O3)O)C)OC6CC(C(C(O6)C)OC7CC(C(C(O7)C)OC(=O)CCC(=O)NCCCCN(CC)C8=CC9=C(C=C8)C(=O)NNC9=O)OC)OC)C)C |
異性体SMILES |
CCC(C)C1C(CCC2(O1)CC3CC(O2)C/C=C(/C(C(/C=C/C=C/4\COC5C4(C(C=C(C5O)C)C(=O)O3)O)C)OC6CC(C(C(O6)C)OC7CC(C(C(O7)C)OC(=O)CCC(=O)NCCCCN(CC)C8=CC9=C(C=C8)C(=O)NNC9=O)OC)OC)\C)C |
正規SMILES |
CCC(C)C1C(CCC2(O1)CC3CC(O2)CC=C(C(C(C=CC=C4COC5C4(C(C=C(C5O)C)C(=O)O3)O)C)OC6CC(C(C(O6)C)OC7CC(C(C(O7)C)OC(=O)CCC(=O)NCCCCN(CC)C8=CC9=C(C=C8)C(=O)NNC9=O)OC)OC)C)C |
同義語 |
22,23-dihydroavermectin B(1a)-4''-(4-((4-(ethyl(1,2,3,4-tetrahydro-1,4-dioxo-6-phthalazinyl)amino)butyl)amino)-4-oxobutanoate) ivermectin-luminol |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















